5-(2-Methoxyethoxy)-1,3-benzodioxole
Description
5-(2-Methoxyethoxy)-1,3-benzodioxole is a substituted benzodioxole derivative characterized by a 1,3-benzodioxole core (a benzene ring fused with a methylenedioxy group at positions 1 and 3) and a 2-methoxyethoxy substituent at position 4. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the benzodioxole scaffold, which is known for its role in enzyme modulation, antitumor activity, and as a precursor in drug synthesis .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O4/c1-11-4-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
KASBPNUXIVUGJX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired substitution on the benzodioxole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5-(2-Methoxyethoxy)-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Benzodioxole Derivatives
Structural and Physical Properties
The table below compares key physical and structural properties of 5-(2-Methoxyethoxy)-1,3-benzodioxole with other benzodioxole derivatives:
*Calculated based on molecular formula.
Key Observations :
- The 2-methoxyethoxy group in the target compound increases molecular weight compared to allyl or propenyl derivatives (e.g., safrole).
- Ether substituents (e.g., methoxyethoxy) enhance polarity, likely improving solubility in alcohols and dipolar aprotic solvents. In contrast, alkyl/alkenyl groups (e.g., t-butyl, allyl) reduce water solubility .
- Halogenated derivatives (e.g., 5-(chloromethyl)) exhibit higher reactivity due to the electrophilic chloromethyl group, making them useful in cross-coupling reactions .
Enzyme Modulation
- Safrole and Isosafrole: Both are known precursors in illicit drug synthesis (e.g., MDMA) and are regulated under international conventions. Safrole also exhibits insecticidal properties .
- For example, anthricin (a benzodioxole derivative) from Anthriscus sylvestris shows antitumor properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
